4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide
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Overview
Description
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures and properties, such as:
- Pyrimido[1,2-a]azepine derivatives
- Thieno[2,3-d]pyrimidine derivatives
- Benzodiazepine derivatives
Uniqueness
What sets 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-15-18(21-14-10-6-3-7-11-22(14)19(15)24)25-16(12)17(23)20-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,20,23) |
InChI Key |
CBFVKKYBQHBJCR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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